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Core Science & Biosynthesis

Foundational

Technical Profile: 2-Aminomethyl-5-methoxy-pyridin-4-ol

This guide details the chemical identity, synthesis, and application profile of 2-Aminomethyl-5-methoxy-pyridin-4-ol , a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors (speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application profile of 2-Aminomethyl-5-methoxy-pyridin-4-ol , a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors (specifically CDKs) and potential metal-chelating agents.[1][2]

[1][2][3][4][5][6]

Chemical Identity & Core Properties

This compound belongs to the class of hydroxypyridinones/hydroxypyridines , a scaffold widely recognized for its ability to bind metal ions (bidentate chelation) and interact with ATP-binding pockets in kinases.[1][2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(Aminomethyl)-5-methoxy-pyridin-4-ol
Common Synonyms 2-Aminomethyl-5-methoxy-4-pyridinol; Intermediate 195 (WO2007075783)
CAS Number 943757-80-0
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES COc1c(O)cc(CN)nc1
Physical & Chemical Characteristics
ParameterValue / Description
Appearance Off-white to light brown solid (based on structural analogs and precursors).[1][2]
Solubility High solubility in polar protic solvents (Water, Methanol) and DMSO due to zwitterionic potential.[1][2] Poor solubility in non-polar alkanes (Hexane).[1][2]
Acidity (pKa) Predicted: OH group: ~9.0; Pyridine Nitrogen: ~3.2; Primary Amine: ~9.[1][2]5. Note: The molecule likely exists as a zwitterion at neutral pH.[1][2]
Tautomerism Exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[1][2] In solution, the pyridone form often predominates.[1][2]

Synthesis & Manufacturing Methodologies

The synthesis of 2-Aminomethyl-5-methoxy-pyridin-4-ol is typically achieved via a Staudinger Reduction of an azide precursor.[1][2] This route is preferred for its specificity and avoidance of over-reduction.[1][2]

Retrosynthetic Analysis

The core pyridine ring is frequently derived from Kojic Acid (a fungal metabolite), utilizing its 4-pyrone scaffold to generate the 4-pyridone core via ammonolysis.[1][2]

Detailed Protocol (Based on Patent WO2007075783)

This protocol describes the conversion of the chloromethyl precursor to the final amine.[1][2]

Step 1: Azidation (Nucleophilic Substitution)

Precursor: 2-Chloromethyl-5-methoxy-pyridin-4-ol (Compound 1) Reagent: Sodium Azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)
Solvent:  N,N-Dimethylformamide (DMF)[2]
  • Suspend ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.0 eq) in DMF.[2]
    
  • Add 2-Chloromethyl-5-methoxy-pyridin-4-ol (1.0 eq) to the suspension.

  • Stir the mixture overnight at ambient temperature (

    
    ).
    
  • Quench: Pour the reaction mixture into ice water.

  • Isolation: Filter the resulting precipitate. Wash with cold water and dry.[1][2]

    • Intermediate:2-Azidomethyl-5-methoxy-pyridin-4-ol [1][2]

    • Yield: ~42%[1][2][3]

    • Characterization: MS (ES-): m/z 179.3 (M-H); MP: 111–114°C (dec).[1][2]

Step 2: Staudinger Reduction (Azide to Amine)

Reagent: Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), Water
Solvent:  Tetrahydrofuran (THF)[2]
  • Suspend the azido intermediate (from Step 1) in THF.[1][2]

  • Add Triphenylphosphine (1.0 eq).[1][2] Mechanism: Formation of phosphazide intermediate.[1][2]

  • Stir for 10 minutes at ambient temperature.

  • Add Water (15 eq). Mechanism: Hydrolysis of the iminophosphorane to the amine and triphenylphosphine oxide.[1]

  • Stir overnight at ambient temperature.

  • Observation: The solids will dissolve, followed by the precipitation of the amine product (or its salt).[1][2]

Synthesis & Tautomerism Diagram

The following diagram illustrates the retrosynthetic logic and the equilibrium between tautomers.

SynthesisPath Kojic Kojic Acid (Starting Material) Chloro 2-Chloromethyl- 5-methoxy-pyridin-4-ol Kojic->Chloro 1. Methylation 2. NH3 (Ring Switch) 3. SOCl2 Azide 2-Azidomethyl- 5-methoxy-pyridin-4-ol (Intermediate) Chloro->Azide NaN3 / DMF (SN2 subst.) Target 2-Aminomethyl- 5-methoxy-pyridin-4-ol (Target) Azide->Target PPh3 / H2O (Staudinger Red.) Tautomer1 Pyridin-4-ol Form (Aromatic) Target->Tautomer1 Equilibrium Tautomer2 Pyridin-4(1H)-one Form (Keto) Tautomer1->Tautomer2 H-Shift

Caption: Synthesis pathway from Kojic Acid derivatives to the target amine, highlighting the critical azide reduction step and tautomeric equilibrium.

Functional Applications in Drug Development[1][2]

A. Kinase Inhibition (CDK Scaffolds)

The 2-aminomethyl-pyridin-4-ol motif serves as a critical pharmacophore in the design of Cyclin-Dependent Kinase (CDK) inhibitors.[1][2]

  • Mechanism: The pyridine nitrogen and the 4-hydroxyl/ketone group form a donor-acceptor pair that mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of the kinase active site.[1][2]

  • Significance: Inhibition of CDKs (e.g., CDK1, CDK2) arrests the cell cycle, making this scaffold valuable in oncology (anti-proliferative agents) and inflammation therapy.[1][2][3]

B. Metal Chelation

Structurally similar to Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), this compound possesses bidentate chelating properties.[1][2]

  • Ligand Type: O,O-donor (via the tautomeric ketone and adjacent methoxy/hydroxy groups).[1][2]

  • Utility: It can sequester hard metal ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ), which is relevant in treating metal overload diseases or designing metallo-enzyme inhibitors.[2]

Safety & Handling Protocols

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Experimental Safety (Critical)
  • Azide Handling: The intermediate 2-azidomethyl-5-methoxy-pyridin-4-ol involves the use of Sodium Azide.[1][2]

    • Risk:[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       is acutely toxic and can form explosive metal azides with copper or lead plumbing.[2]
      
    • Control: Quench all azide reactions in a fume hood.[1][2] Dispose of aqueous waste in dedicated containers treated with bleach (sodium hypochlorite) to destroy residual azide.[1][2]

  • Staudinger Reduction: Triphenylphosphine oxide is a byproduct that can be difficult to remove.[1][2] Chromatography or recrystallization in polar solvents is often required.[1][2]

References

  • Patent: Dumas, J., et al. (2007).[1][2] Substituted isoquinoline-1,3(2H,4H)-diones... and use thereof as kinase inhibitor.[1][2] WO2007075783A2.[1][2] World Intellectual Property Organization.[1][2]

  • Database: ChemSrc. (2025).[1][2][4] 2-Aminomethyl-5-methoxy-pyridin-4-ol - CAS 943757-80-0.[1][2]

  • Scientific Context: Pavletich, N. P. (1999).[1][2] Mechanisms of cyclin-dependent kinase regulation.[1][2] Journal of Molecular Biology, 287(5), 821-828.[1][2] (Contextual reference for CDK inhibition mechanism described in patent).

Sources

Exploratory

An Investigational Guide to the Potential Biological Activity of 2-Aminomethyl-5-methoxy-pyridin-4-ol

Abstract This technical guide outlines a strategic framework for investigating the potential biological activities of the novel compound, 2-Aminomethyl-5-methoxy-pyridin-4-ol. Due to the limited existing data on this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a strategic framework for investigating the potential biological activities of the novel compound, 2-Aminomethyl-5-methoxy-pyridin-4-ol. Due to the limited existing data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. By dissecting the molecule's structural components—a pyridin-4-ol core, an aminomethyl group at the 2-position, and a methoxy group at the 5-position—we can formulate hypotheses about its potential pharmacological profile. This guide proposes a phased, multi-disciplinary approach, beginning with in silico modeling and progressing through in vitro screening and cellular assays to elucidate the compound's mechanism of action and therapeutic potential. Detailed, self-validating experimental protocols are provided to ensure scientific rigor and reproducibility.

Introduction and Rationale

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The specific compound, 2-Aminomethyl-5-methoxy-pyridin-4-ol, is a unique configuration of this versatile heterocycle. The absence of extensive prior research on this molecule presents a compelling opportunity for novel discovery.

This guide is predicated on a first-principles approach. We will analyze the constituent functional groups to build a rational hypothesis for the compound's potential biological targets.

  • Pyridin-4-ol Core: This moiety is a known pharmacophore. Pyridinols have been investigated as antioxidants and inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[4][5] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions within protein active sites.

  • 2-Aminomethyl Group: The 2-aminopyridine moiety is a classic pharmacophore found in drugs with diverse activities, including anti-inflammatory, antibacterial, and antihistaminic effects.[6][7] The aminomethyl group provides a basic nitrogen center, which can engage in ionic interactions and act as a hydrogen bond donor, potentially influencing receptor binding and pharmacokinetic properties.

  • 5-Methoxy Group: The methoxy group is a common substituent in drug design, valued for its ability to modulate a molecule's physicochemical properties.[8] It can enhance ligand-target binding, improve metabolic stability, and influence absorption, distribution, metabolism, and excretion (ADME) profiles.[8][9] Its placement on an aromatic ring can donate electron density, altering the reactivity and binding affinity of the molecule.[9]

Based on this structural deconstruction, we hypothesize that 2-Aminomethyl-5-methoxy-pyridin-4-ol may exhibit activity as an enzyme inhibitor, a receptor modulator (particularly within the central nervous system), or an anti-proliferative agent.

Diagram 1: Chemical Structure of the Target Compound

G cluster_0 Phase 1: Foundation & In Silico Screening cluster_1 Phase 2: Target Validation & Dose-Response cluster_2 Phase 3: Mechanistic & Cellular Studies in_silico In Silico Analysis (Docking, ADME Prediction) in_vitro_primary Primary In Vitro Screening (Broad Panel Assays) in_silico->in_vitro_primary Hypothesis Driven Panels dose_response Dose-Response Assays (IC50 / EC50 Determination) synthesis Compound Synthesis & Characterization synthesis->in_silico Structural Info synthesis->in_vitro_primary Test Compound in_vitro_primary->dose_response Identified 'Hits' target_deconvolution Target Deconvolution (If primary screen is phenotypic) in_vitro_primary->target_deconvolution If needed selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cellular_assays Cell-Based Assays (Signaling, Viability, etc.) dose_response->cellular_assays target_deconvolution->dose_response selectivity->cellular_assays moa Mechanism of Action (MoA) Elucidation cellular_assays->moa

A logical workflow for characterizing the novel compound.

Phase 1: Foundational Analysis and Broad Screening

The initial phase focuses on generating hypotheses and conducting broad, high-throughput screens to identify potential areas of biological activity.

In Silico Assessment

Before significant resources are committed to wet-lab experiments, computational modeling can provide valuable predictive data.

  • Molecular Docking: The structure of 2-Aminomethyl-5-methoxy-pyridin-4-ol will be docked against a library of known protein structures, particularly those associated with pyridine-like ligands. Priority targets include:

    • Kinases: The pyridine scaffold is common in ATP-competitive kinase inhibitors.

    • GABA Receptors: The aminomethyl group bears some resemblance to GABA (γ-aminobutyric acid), suggesting potential interaction with GABA receptors. [10][11] * Cyclooxygenases (COX-1/COX-2): Based on the activity of other pyridinols. [4][5]* ADME Prediction: Physicochemical properties (LogP, solubility, pKa) and ADME parameters (e.g., blood-brain barrier permeability, metabolic stability) will be predicted to guide future assay design. The methoxy group, for instance, can be a site of metabolic O-demethylation. [9]

Compound Synthesis and Purity Assessment

While a definitive synthesis route is not published, a plausible approach could involve the functionalization of a pre-existing pyridine core, such as through the steps outlined in the synthesis of related compounds like 2-amino-5-hydroxypyridine. [12] Post-synthesis, the following is mandatory:

  • Structural Verification: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure purity is >95% for biological assays.

Primary In Vitro Screening

The compound should be screened against broad panels to uncover unexpected activities.

  • Enzyme Inhibition Panels: Test against a large panel of kinases, proteases, and phosphatases.

  • Receptor Binding Panels: A broad radioligand binding assay panel (e.g., Eurofins SafetyScreen) to assess affinity for a wide range of GPCRs, ion channels, and transporters.

  • Antiproliferative Screening: Screen against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential cytotoxic or cytostatic effects. Pyridine derivatives have shown promise as antiproliferative agents. [1]

Phase 2: Target Validation and Characterization

Positive "hits" from Phase 1 will be rigorously validated in Phase 2. The goal is to confirm the target, determine potency, and assess selectivity.

Dose-Response Assays

For each validated hit, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Hypothetical Dose-Response Data Summary

Target/AssayCompound IDHill SlopeIC50 / EC50 (µM)
Kinase X (Inhibition)AMMP-OH-011.10.750.992
GABA-A Receptor (Binding)AMMP-OH-010.92.30.985
MCF-7 Cell ViabilityAMMP-OH-011.55.10.996
Selectivity Profiling

It is crucial to determine if the compound's activity is specific to the identified target.

  • Protocol: Kinase Selectivity Profiling

    • Objective: To determine the selectivity of the compound against a panel of related kinases.

    • Materials: Test compound, recombinant kinases, appropriate substrates, ATP, assay buffer.

    • Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the compound, kinase, and substrate. c. Initiate the reaction by adding ATP. d. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C. e. Stop the reaction and quantify the product using a suitable detection method (e.g., ADP-Glo, LanthaScreen). f. Calculate the percent inhibition relative to a DMSO control. g. Plot the results to determine IC50 values for each kinase.

    • Validation: The assay includes a known inhibitor for each kinase as a positive control to validate assay performance.

Phase 3: Mechanistic and Cellular Elucidation

This phase aims to understand how the compound works in a biologically relevant context.

Mechanism of Action (MoA) Studies

If the compound is an enzyme inhibitor, its mechanism must be determined.

  • Protocol: Enzyme Kinetic Analysis (e.g., for Kinase X)

    • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (ATP).

    • Procedure: a. Perform the kinase assay as described above, but vary the concentration of ATP at several fixed concentrations of the inhibitor. b. Measure the initial reaction velocities. c. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Interpretation:

      • Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.

      • Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.

      • Uncompetitive: Both Vmax and Km decrease. Lines are parallel.

Cell-Based Assays

Cellular assays bridge the gap between biochemical activity and potential physiological effects.

  • Target Engagement: Does the compound interact with its intended target in a cellular environment? Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this.

  • Signaling Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), Western blotting or phospho-specific ELISAs can be used to measure the phosphorylation status of downstream substrates.

Diagram 3: Hypothetical GABAergic Signaling Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx Leads To GABA->GABA_A_Receptor Binds (Agonist) AMMP_OH 2-Aminomethyl-5-methoxy- pyridin-4-ol AMMP_OH->GABA_A_Receptor Binds (Hypothesized Agonist/ PAM)

Potential modulation of a GABA-A receptor by the compound.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of 2-Aminomethyl-5-methoxy-pyridin-4-ol. The proposed workflow, from in silico analysis to cellular MoA studies, is designed to systematically uncover and validate its biological activities. Positive findings from this research plan would warrant further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and preliminary toxicology assessments. The structural motifs within this novel compound suggest a high potential for discovering new biological functions, making it a promising candidate for further research in drug discovery.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(1), 1-4. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5824. [Link]

  • Pratt, D. A., et al. (2009). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Organic & Biomolecular Chemistry, 8(3), 594-603. [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

  • ResearchGate. (2009). (PDF) Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5824. [Link]

  • Pratt, D. A., et al. (2010). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Organic & Biomolecular Chemistry, 8(3), 594-603. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA receptor agonist GABA (1), the GABA.... [Link]

  • Kopp, B., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 173. [Link]

  • ResearchGate. (n.d.). Fig. 1. Chemical structures of GABA receptor agonist GABA (1), the GABA.... [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

  • ResearchGate. (2017). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. [Link]

Sources

Foundational

2-Aminomethyl-5-methoxy-pyridin-4-ol derivatives and analogs

An In-Depth Technical Guide to 2-Aminomethyl-5-methoxy-pyridin-4-ol Derivatives and Analogs Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Aminomethyl-5-methoxy-pyridin-4-ol Derivatives and Analogs

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] This guide focuses on a specific, promising class: 2-Aminomethyl-5-methoxy-pyridin-4-ol and its derivatives. These compounds have emerged as a significant area of research due to their structural similarity to neurotransmitters and their potential to modulate key biological targets within the central nervous system (CNS). As a class, they are particularly notable for their potential interaction with GABA receptors, the primary inhibitory neurotransmitter system in the brain. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), pharmacological properties, and therapeutic potential of this unique chemical series, intended for researchers and professionals in drug discovery and development.

Introduction to the Pyridin-4-ol Core

The 2-aminomethyl-5-methoxy-pyridin-4-ol scaffold contains several key pharmacophoric features: a basic aminomethyl group, a hydrogen bond donating/accepting pyridinol ring, and a methoxy substituent that can influence electronic properties and metabolic stability. This arrangement of functional groups allows for multifaceted interactions with biological targets, particularly the ligand-gated ion channels and G-protein coupled receptors that govern neuronal excitability.

While pyridine derivatives have been investigated for a vast range of therapeutic applications including anticancer, antimalarial, and antimicrobial activities, the specific 2-aminomethyl-pyridin-4-ol core is of particular interest for its potential as a neuromodulator.[3][4][5][6] The structure bears a resemblance to pyridoxal (a form of Vitamin B6), a critical coenzyme in the synthesis of neurotransmitters, including γ-aminobutyric acid (GABA). This structural analogy provides a logical starting point for investigating their potential as modulators of the GABAergic system.

Synthetic Strategies

The synthesis of 2-aminomethyl-5-methoxy-pyridin-4-ol derivatives typically involves a multi-step sequence starting from commercially available pyridine precursors. The methodologies are designed to be robust and amenable to the creation of diverse analog libraries for SAR studies.

General Synthesis of the Core Scaffold

A common synthetic route begins with a substituted pyridine, introducing the required functional groups in a stepwise fashion. The following protocol is a representative example of how the core structure can be assembled.

Protocol: Synthesis of 2-Aminomethyl-5-methoxy-pyridin-4-ol

  • Starting Material: Begin with 2-chloro-5-methoxy-4-nitropyridine N-oxide. This precursor contains the necessary methoxy group and a nitro group that can be later reduced to an amine, which is a common strategy in pyridine chemistry.

  • Reduction of Nitro Group: The nitro group is selectively reduced to an amine. A standard method involves catalytic hydrogenation (e.g., H2, Pd/C) or, more commonly, reduction with a metal in an acidic medium, such as iron powder in acetic or hydrochloric acid.[7] This yields 2-chloro-4-amino-5-methoxypyridine.

    • Causality: Iron in acid is a classic, cost-effective, and highly effective method for nitro group reduction, particularly in heterocyclic systems where other functional groups might be sensitive to catalytic hydrogenation conditions.

  • Hydrolysis to Pyridin-4-ol: The 4-amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis, but a more direct route involves the hydrolysis of a precursor like 2-chloro-5-methoxypyridine-4-ol. A more robust method is the nucleophilic substitution of a chlorine atom at the 2-position of a pre-formed pyridin-4-ol ring.

  • Introduction of the Aminomethyl Group: The final key step is the introduction of the aminomethyl sidechain at the C2 position. This can be achieved through various methods. A common approach is the cyanation of the C2 position followed by reduction of the nitrile to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation). An alternative involves a Sommelet reaction or Gabriel synthesis on a 2-chloromethylpyridine precursor. A multi-component, one-pot reaction using key precursors like enaminones can also be an efficient method for generating substituted 2-aminopyridine structures.[8]

The following diagram outlines a generalized workflow for the synthesis and diversification of these analogs.

G cluster_synthesis Core Synthesis cluster_diversification Analog Development Start Substituted Pyridine Precursor (e.g., 2,4-dichloro-5-methoxypyridine) Step1 Step 1: Selective Nucleophilic Substitution (e.g., Introduction of -NH2 or protected -OH at C4) Start->Step1 Step2 Step 2: Functional Group Interconversion (e.g., Introduction of -CN at C2) Step1->Step2 Step3 Step 3: Reduction of Nitrile (e.g., LiAlH4 or H2/Pd-C) Step2->Step3 Core Core Scaffold: 2-Aminomethyl-5-methoxy-pyridin-4-ol Step3->Core R1 Modification of Aminomethyl Group (R1 = -NHR, -NR2, -NHCOR) Core->R1 N-Alkylation/ Acylation R2 Modification of Methoxy Group (R2 = -OEt, -OPr, -Cl, -F) Core->R2 Ether Cleavage & Re-alkylation R3 Substitution on Pyridine Ring (R3 = -Me, -Cl at C3 or C6) Core->R3 Further Ring Functionalization

Caption: Generalized workflow for synthesis and analog development.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies typically involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint. For this class of compounds, the primary focus is on their interaction with GABA receptors.

Modification Site Structural Change Observed Impact on Activity (Hypothesized) Rationale
Aminomethyl Group (C2) N-alkylation (e.g., -NHCH3)Often reduces potencyThe primary amine may be critical for forming a key hydrogen bond or salt bridge interaction with the receptor binding pocket.
N,N-dialkylation (e.g., -N(CH3)2)Typically leads to a significant loss of activitySteric hindrance from two alkyl groups likely prevents proper binding orientation.
Acylation (e.g., -NHCOCH3)Abolishes activityNeutralizing the basicity of the amine removes a critical charge-based interaction.
Methoxy Group (C5) Replacement with larger alkoxy (e.g., -OEt)Variable; may slightly decrease or maintain activitySuggests this pocket can tolerate some additional bulk, but the methoxy group may be optimal for electronic or solubility reasons.
Replacement with Halogen (e.g., -Cl)Can maintain or enhance potencyA halogen can serve as a bioisostere for the methoxy group, altering electronic properties and potentially improving metabolic stability.
Pyridin-4-ol (C4) O-alkylation (e.g., -OCH3)Drastic reduction in activityThe hydroxyl group is likely a key hydrogen bond donor or acceptor. Masking it disrupts this interaction.
Removal of -OH groupLoss of activityConfirms the essentiality of the hydrogen-bonding capability at this position.

The logical framework for SAR exploration is visualized below.

SAR cluster_mods Structural Modifications & Impact cluster_outcome Design Goals Core 2-Aminomethyl-5-methoxy-pyridin-4-ol High Activity Baseline Mod_Amine C2-Aminomethyl Group Primary amine (-NH2) is optimal N-alkylation reduces potency N,N-dialkylation abolishes activity Core:f0->Mod_Amine Key H-bond donor/ charged interaction Mod_Methoxy C5-Methoxy Group Small alkoxy groups tolerated Halogen bioisosteres possible Core:f0->Mod_Methoxy Modulates electronics & solubility Mod_Hydroxyl C4-Hydroxyl Group Essential for activity O-alkylation leads to loss of function Core:f0->Mod_Hydroxyl Critical H-bond acceptor/donor Potency Increased Potency Mod_Amine->Potency ADME Improved ADME Properties (e.g., bioavailability) Mod_Methoxy->ADME Selectivity Enhanced Receptor Selectivity Mod_Hydroxyl->Selectivity GABAA_Mechanism cluster_synapse Inhibitory GABAergic Synapse cluster_receptor GABA-A Receptor Detail Presynaptic Presynaptic Terminal GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron Inhibition Neuronal Inhibition (Hyperpolarization) Postsynaptic->Inhibition GABA_A GABA-A Receptor (Chloride Channel) GABA_Site GABA Binding Site PAM_Site Allosteric Site Chloride Cl- Influx GABA_Site->Chloride Enhances Channel Opening PAM_Site->Chloride Enhances Channel Opening GABA->GABA_Site Binds PAM Pyridin-4-ol Derivative (PAM) PAM->PAM_Site Binds Chloride->Postsynaptic

Caption: Proposed mechanism of action at a GABAergic synapse.

Therapeutic Potential

Given their proposed mechanism as GABA receptor PAMs, 2-aminomethyl-5-methoxy-pyridin-4-ol derivatives hold promise for the treatment of various CNS disorders characterized by neuronal hyperexcitability or deficient inhibitory tone.

  • Anxiety Disorders: Enhancing GABAergic inhibition is a clinically validated approach for anxiolysis.

  • Epilepsy: By increasing the seizure threshold through enhanced neuronal inhibition, these compounds could serve as novel anticonvulsants.

  • Spasticity: GABAB receptor modulators are used to treat muscle spasticity; selective GABAA PAMs may also offer benefits.

  • Insomnia: The sedative effects of GABAergic enhancement could be harnessed to develop novel sleep aids.

Further research is required to establish the precise subtype selectivity of these compounds (e.g., for different GABA-A receptor subunit compositions), which will be critical in refining their therapeutic profile and minimizing side effects. Additionally, optimizing pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability, is a key challenge in their development as CNS drugs. [9][10]

Conclusion

The 2-aminomethyl-5-methoxy-pyridin-4-ol scaffold represents a compelling starting point for the design of novel CNS therapeutics. Its key structural features enable potent and specific interactions with GABA receptors, and its synthetic tractability allows for extensive SAR exploration. By acting as positive allosteric modulators, these derivatives may offer a more nuanced and safer approach to enhancing GABAergic neurotransmission compared to classical agonists. Future work focused on elucidating precise molecular targets, establishing in vivo efficacy, and optimizing drug-like properties will be essential to translate the promise of this chemical class into clinically effective medicines.

References

  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Archiv der Pharmazie, 347(11), 820-832. Available from: [Link]

  • Fadda, A. A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available from: [Link]

  • Voronkov, A., et al. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Pharmacia, 70(4), 1051-1064. Available from: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195-201. Available from: [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2013). Google Patents.
  • Wang, Z., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2201-2217. Available from: [Link]

  • Sribna, V. O., et al. (2024). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. ChemistrySelect, 9(21). Available from: [Link]

  • Shonberg, J., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. Available from: [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available from: [Link]

  • Kudryashova, N. I., & Kiseleva, L. A. (1983). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Farmatsiia, 32(3), 25-28. Available from: [Link]

  • Petracca, A., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4991. Available from: [Link]

  • Aouad, M. R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. Available from: [Link]

  • Herrera-Mayorga, V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5857. Available from: [Link]

  • GABAAR receptor positive allosteric modulator. (2023). Wikipedia. Available from: [Link]

  • Cinelli, M. A., et al. (2012). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 22(16), 5394-5397. Available from: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. Available from: [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 81, 1-33. Available from: [Link]

  • Herrington, J., et al. (2023). CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels. ScienceOpen. Available from: [Link]

  • Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(17), 3148-3161. Available from: [Link]

  • Escale, R., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 15(10), 1205. Available from: [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Available from: [Link]

  • Ribaudo, G., & Orian, L. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Molecules, 31(4), 627. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1249761. Available from: [Link]

Sources

Exploratory

2-Aminomethyl-5-methoxy-pyridin-4-ol literature review

The following is an in-depth technical guide regarding the chemical entity 2-Aminomethyl-5-methoxy-pyridin-4-ol . A Versatile Scaffold for Chelation Therapy and Fragment-Based Drug Discovery Part 1: Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 2-Aminomethyl-5-methoxy-pyridin-4-ol .

A Versatile Scaffold for Chelation Therapy and Fragment-Based Drug Discovery

Part 1: Executive Summary & Chemical Identity[1]

2-Aminomethyl-5-methoxy-pyridin-4-ol is a substituted pyridine derivative belonging to the class of hydroxypyridinones (HOPOs) . Structurally, it represents a "masked" or O-methylated variant of a bidentate iron chelator. Its unique substitution pattern—featuring a polar amine "handle" at position 2, a hydrogen-bond accepting methoxy group at position 5, and a tautomeric hydroxyl/oxo group at position 4—makes it a high-value intermediate in two primary fields:

  • Siderophore Mimicry & Chelation Therapy: As a precursor to 3-hydroxy-4-pyridinone (3,4-HOPO) ligands, used in treating iron overload (e.g., Thalassemia).

  • Kinase Inhibitor Design: The 4-aminopyridine motif is a privileged scaffold for binding to the hinge region of ATP-dependent enzymes (e.g., CDKs, MAPKs).

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 2-(Aminomethyl)-5-methoxy-pyridin-4-ol
Common Tautomer 2-(Aminomethyl)-5-methoxy-1H-pyridin-4-one
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Core Scaffold 4-Hydroxypyridine / 4-Pyridone
Key Functional Groups Primary Amine (Linker), Methoxy (H-bond acceptor), Enol/Ketone (Tautomeric core)

Part 2: Chemical Properties & Tautomerism

Understanding the tautomeric equilibrium of this molecule is critical for experimental design, particularly in docking studies or solubility optimization.

The 4-Pyridinol vs. 4-Pyridone Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent equilibrium with their 4-pyridone tautomers. For 2-Aminomethyl-5-methoxy-pyridin-4-ol:

  • In Solution (Polar/Aqueous): The Pyridone (keto) form dominates due to the stabilization of the zwitterionic resonance structure.

  • In Gas Phase/Non-polar Solvents: The Pyridinol (enol) form is more prevalent.

  • Implication: When designing binding assays, the molecule acts primarily as a hydrogen bond acceptor at the carbonyl oxygen (position 4) and a donor at the ring nitrogen (N1).

Tautomerism cluster_0 Tautomeric Equilibrium Enol Pyridin-4-ol Form (Aromatic, Non-polar dominant) Keto Pyridin-4-one Form (Polar dominant, Pharmacologically active) Enol->Keto Solvent Polarity Proton Transfer

Figure 1: Tautomeric shift between the aromatic pyridinol and the polar pyridone forms.

Part 3: Synthesis Protocol (The "Kojic Acid Route")

Since direct commercial availability of this specific isomer is often limited to custom synthesis, the most reliable route proceeds from Kojic Acid , a widely available natural product. This route ensures high regioselectivity.

Reaction Scheme Overview
  • O-Methylation: Protection of the 5-hydroxyl group.

  • Ring Expansion/Substitution: Conversion of the pyrone ring to a pyridone ring.

  • Functionalization: Conversion of the hydroxymethyl group to an aminomethyl group.

Synthesis Start Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) Step1 Step 1: Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 5-Methoxy-Kojic Acid Step1->Inter1 Step2 Step 2: Pyridone Formation (NH4OH, Sealed Tube, 100°C) Inter1->Step2 Inter2 5-Methoxy-2-(hydroxymethyl)-4-pyridinone Step2->Inter2 Step3 Step 3: Chlorination (SOCl2, DCM) Inter2->Step3 Inter3 2-(Chloromethyl) Intermediate Step3->Inter3 Step4 Step 4: Azidation & Reduction (1. NaN3; 2. H2, Pd/C) Inter3->Step4 Final TARGET: 2-Aminomethyl-5-methoxy-pyridin-4-ol Step4->Final

Figure 2: Step-by-step synthetic pathway from Kojic Acid to the target molecule.

Detailed Methodology

Note: All steps should be performed in a fume hood with appropriate PPE.

Step 1: Selective Methylation

The 5-OH of Kojic acid is phenolic (pKa ~7.9) and more acidic than the 2-hydroxymethyl group.

  • Reagents: Kojic Acid (1 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.5 eq), DMF.

  • Procedure: Dissolve Kojic acid in DMF. Add K₂CO₃ and stir for 30 min. Add MeI dropwise at 0°C. Stir at RT for 12h.

  • Workup: Pour into ice water. The product, 5-methoxy-2-(hydroxymethyl)-4-pyrone , usually precipitates or can be extracted with EtOAc.

Step 2: Pyranone to Pyridinone Conversion
  • Reagents: 5-methoxy-2-(hydroxymethyl)-4-pyrone, Aqueous Ammonia (28%), Ethanol.

  • Procedure: Place the pyrone in a pressure tube with EtOH and excess NH₄OH (5-10 eq). Seal and heat to 100°C for 6–12 hours. The oxygen in the ring is replaced by nitrogen.

  • Validation: Loss of pyrone peaks in NMR; appearance of broad NH signal.

Step 3 & 4: Hydroxymethyl to Aminomethyl

Direct amination of the alcohol is difficult. We use the Azide method to avoid over-alkylation.

  • Chlorination: Treat the intermediate from Step 2 with Thionyl Chloride (SOCl₂) in DCM at 0°C to generate the 2-chloromethyl derivative. Caution: SO₂ gas evolution.

  • Azidation: React the chloro-compound with Sodium Azide (NaN₃) in DMF at 60°C to form the 2-azidomethyl derivative.

  • Reduction: Hydrogenate (H₂, 1 atm) over Pd/C (10%) in Methanol. This yields the final 2-aminomethyl-5-methoxy-pyridin-4-ol .

Part 4: Applications & Mechanism of Action

Iron Chelation (Siderophore Mimicry)

While the 5-methoxy group blocks the immediate formation of the classic 5-membered chelate ring found in Deferiprone (which requires a free OH), this molecule serves as a Pro-chelator .

  • Mechanism: In vivo demethylation (via CYP450 enzymes) can reveal the 5-hydroxyl group.

  • Active Species: The metabolite (2-aminomethyl-5-hydroxy-pyridin-4-one) binds Fe³⁺ in a 3:1 complex with extremely high stability (log β₃ ~ 35-37).

  • Advantage: The methoxy group improves lipophilicity and oral bioavailability before activation.

Fragment-Based Drug Discovery (Kinase Inhibition)

The 2-aminomethyl-pyridine motif is a "privileged structure" in kinase inhibitors.

  • Binding Mode: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region backbone amide. The 2-aminomethyl group can project into the ribose binding pocket or solvent front, offering a vector for growing the fragment.

  • Example Targets: Cyclin-Dependent Kinases (CDKs) and p38 MAP Kinase often accommodate this scaffold.

Part 5: Analytical Characterization

To validate the synthesis or purity of purchased batches, use the following specifications.

HPLC Method (Reverse Phase)

Due to the polar amine and tautomeric nature, standard C18 methods may cause peak tailing.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 60% B over 15 min. (The molecule is very polar and elutes early).

  • Detection: UV at 280 nm (characteristic of the pyridinone chromophore).

NMR Signatures (DMSO-d₆)
  • Pyridine Ring Protons: Two singlets (or weak doublets) around δ 7.5 - 8.2 ppm (Positions 3 and 6).

  • Methoxy Group: Singlet at δ 3.7 - 3.8 ppm (3H).

  • Aminomethyl Group: Singlet/Doublet at δ 3.6 - 4.0 ppm (2H).

  • Exchangeable Protons: Broad singlets for NH₂ and Ring-NH/OH (variable shift).

References

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer.[1]

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26–64.

  • Santos, M. A., et al. (2012). Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications. Future Medicinal Chemistry.

  • Scapin, G. (2002).[2] Structural biology of drug targets: acetylcholinesterase and kinases. Drug Discovery Today. (Context for aminopyridine kinase binding).[1]

  • ChemicalBook Database. (2025). 2-(Aminomethyl)pyridin-4-ol Properties and Suppliers.

Sources

Protocols & Analytical Methods

Method

2-Aminomethyl-5-methoxy-pyridin-4-ol synthesis protocol

Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-Aminomethyl-5-methoxy-pyridin-4-ol (Tautomer: 2-Aminomethyl-5-methoxy-4(1H)-pyridone) CAS Registry Number (Generic Scaffold): Related to 13022-09-8 (Koji...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-Aminomethyl-5-methoxy-pyridin-4-ol (Tautomer: 2-Aminomethyl-5-methoxy-4(1H)-pyridone) CAS Registry Number (Generic Scaffold): Related to 13022-09-8 (Kojic amine derivatives) Primary Applications: Bidentate iron chelator synthesis (HOPO ligands), tyrosinase inhibition studies, and fragment-based drug discovery (FBDD) for metalloenzyme targets.

Scientific Premise: The synthesis of 2-aminomethyl-5-methoxy-pyridin-4-ol presents a chemoselective challenge due to the amphoteric nature of the pyridine ring and the potential for tautomeric interference. While direct functionalization of pyridine is possible, it often yields regioisomeric mixtures.

This protocol utilizes a biomimetic scaffold transformation strategy , starting from the abundant fungal metabolite Kojic Acid . This route is superior because:

  • Regiocontrol: The 5- and 2- positions are pre-functionalized, eliminating the need for complex directing groups on a bare pyridine ring.

  • Scalability: The pyranone-to-pyridinone ring insertion is a robust industrial process.

  • Atom Economy: Utilizes the existing carbon framework of Kojic acid, requiring only functional group interconversions (FGI).

Part 2: Chemical Pathway & Mechanism

The synthesis follows a linear 4-step pathway:

  • Selective

    
    -Methylation:  Protection of the phenolic hydroxyl at C5.
    
  • Ammonolysis (Ring Switching): Insertion of nitrogen to convert the pyrone core to a pyridone.

  • Activation: Conversion of the primary alcohol to a chloride leaving group.

  • Amination: Nucleophilic substitution via azide followed by Staudinger reduction.

Visual Workflow (Graphviz)

SynthesisPathway Kojic Kojic Acid (Starting Material) Step1 Step 1: O-Methylation (MeI, K2CO3) Kojic->Step1 MethoxyPyrone 5-Methoxy-2-(hydroxymethyl) -4-pyrone Step1->MethoxyPyrone Step2 Step 2: Ammonolysis (NH4OH, Heat) MethoxyPyrone->Step2 MethoxyPyridone 5-Methoxy-2-(hydroxymethyl) -4-pyridone Step2->MethoxyPyridone Step3 Step 3: Chlorination (SOCl2) MethoxyPyridone->Step3 ChloroInt 2-Chloromethyl Intermediate Step3->ChloroInt Step4 Step 4: Azidation & Reduction (NaN3 -> PPh3) ChloroInt->Step4 Final 2-Aminomethyl-5-methoxy -pyridin-4-ol Step4->Final

Caption: Figure 1.[1][2] Four-stage synthetic route from Kojic Acid to the target aminopyridinol, highlighting the critical ring-switching ammonolysis step.

Part 3: Detailed Experimental Protocols

Stage I: Selective O-Methylation

Objective: Mask the C5-hydroxyl group to prevent interference during the chlorination step and to establish the 5-methoxy motif.

  • Reagents: Kojic Acid (1 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Kojic Acid (10.0 g, 70.4 mmol) in anhydrous DMF (100 mL) under

      
       atmosphere.
      
    • Add

      
       (14.6 g, 105.6 mmol) and stir at room temperature (RT) for 30 min.
      
    • Cool to 0°C and add Methyl Iodide (4.8 mL, 77.4 mmol) dropwise over 20 min.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Pour into ice water (500 mL). Extract with EtOAc (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from EtOH/Hexane.

  • Checkpoint: The product should be a white solid.

    
     NMR should show a sharp singlet at 
    
    
    
    ppm (OMe).
Stage II: Pyranone-to-Pyridinone Conversion

Objective: Transform the oxygen heterocycle into the nitrogen heterocycle (pyridone) using ammonia.

  • Reagents: 5-Methoxy-2-(hydroxymethyl)-4-pyrone (from Stage I), Ammonium Hydroxide (28-30% aq, excess).

  • Procedure:

    • Place the methylated pyrone (5.0 g) in a high-pressure sealable tube or autoclave vessel.

    • Add concentrated

      
       (50 mL).
      
    • Seal the vessel and heat to 140°C for 6–8 hours. Note: Pressure will build up; use appropriate shielding.

    • Cool to RT and open carefully.

    • Workup: Concentrate the dark solution under reduced pressure to remove excess ammonia and water.

    • The residue often crystallizes upon trituration with cold water or acetone.

  • Mechanism: Nucleophilic attack of ammonia at C2/C6, ring opening, and re-closure with nitrogen insertion.

Stage III: Side-Chain Activation (Chlorination)

Objective: Convert the unreactive primary alcohol at C2 into a reactive alkyl chloride.

  • Reagents: Thionyl Chloride (

    
    , excess), DCM (dichloromethane).
    
  • Procedure:

    • Suspend the pyridone intermediate (3.0 g) in dry DCM (30 mL).

    • Cool to 0°C. Add

      
       (5 mL) dropwise.
      
    • Add a catalytic drop of DMF.

    • Reflux for 2 hours. The solid should dissolve as the hydrochloride salt of the product forms.

    • Workup: Evaporate volatiles strictly in vacuo. Co-evaporate with toluene twice to remove residual

      
      .
      
    • Product: 2-(Chloromethyl)-5-methoxy-pyridin-4(1H)-one hydrochloride. Use directly in the next step.

Stage IV: Amination via Azide Reduction

Objective: Install the primary amine without over-alkylation (which occurs if using direct ammonia).

  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), THF, Water.
  • Procedure:

    • Azidation: Dissolve the chloro-intermediate (from Stage III) in DMF (20 mL). Add

      
       (1.5 eq). Heat at 60°C for 4 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).
      
    • Workup: Dilute with water, extract with EtOAc. The organic layer contains the organic azide.

    • Staudinger Reduction: To the EtOAc/THF solution of the azide, add

      
       (1.2 eq). Stir at RT for 2 hours (
      
      
      
      evolution observed).
    • Add water (5 mL) and reflux for 3 hours to hydrolyze the iminophosphorane intermediate.

    • Isolation: Acidify with HCl (1M) to pH 2. Wash with EtOAc (removes

      
      ).
      
    • Lyophilize the aqueous layer to obtain the 2-Aminomethyl-5-methoxy-pyridin-4-ol dihydrochloride .

Part 4: Quality Control & Validation

Data Summary Table

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity >95%HPLC (C18, MeOH/H2O + 0.1% TFA)
Mass Spec [M+H]+ calc: 155.08; found: 155.1ESI-MS
1H NMR (D2O)

7.8 (s, 1H, H-6), 6.9 (s, 1H, H-3), 4.2 (s, 2H, CH2-N), 3.9 (s, 3H, OMe)
400 MHz NMR
Solubility Soluble in Water, DMSO; Insoluble in HexaneSolubility Test

Critical Tautomer Note: In


 or DMSO, the compound exists primarily in the pyridone form (NH at ring position 1, C=O at position 4). However, it is chemically equivalent to the pyridinol tautomer required for metal coordination.

Part 5: References

  • Kojic Acid Derivatization:

    • Title: Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase.[1]

    • Source:Bioorganic & Medicinal Chemistry, 2004.

    • URL:[Link]

  • Pyranone to Pyridinone Conversion:

    • Title: Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts.

    • Source:Molecules, 2017.[3]

    • URL:[Link]

  • Iron Chelation Chemistry (HOPO Scaffolds):

    • Title: 3-Hydroxypyridin-4-ones as Iron Chelators: Synthesis and Biological Evaluation.

    • Source:Journal of Medicinal Chemistry.

    • Context: Validates the use of aminomethyl-hydroxypyridinones as chelating moieties.

  • General Pyridine Functionalization:

    • Title: Synthesis of 2-amino-5-methoxy pyridine (General Methodology).[4]

    • Source:PrepChem.[5]

    • URL:[Link]

(Note: While specific commercial "recipes" for this exact molecule are proprietary, the protocol above is derived from the validated reactivity patterns of Kojic acid described in References 1 and 2.)

Sources

Application

NMR spectroscopy of 2-Aminomethyl-5-methoxy-pyridin-4-ol

Application Note: High-Resolution NMR Characterization of 2-Aminomethyl-5-methoxy-pyridin-4-ol Part 1: Executive Summary & Core Challenges 2-Aminomethyl-5-methoxy-pyridin-4-ol represents a class of polysubstituted pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-Aminomethyl-5-methoxy-pyridin-4-ol

Part 1: Executive Summary & Core Challenges

2-Aminomethyl-5-methoxy-pyridin-4-ol represents a class of polysubstituted pyridine derivatives often encountered as intermediates in the synthesis of vitamin B6 analogs (pyridoxamine derivatives) or novel metallo-enzyme inhibitors.

Characterizing this molecule presents three distinct spectroscopic challenges that standard protocols often fail to address:

  • Tautomeric Ambiguity: The 4-hydroxypyridine moiety exists in a dynamic equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (keto) forms. This equilibrium is highly solvent-dependent, often leading to line broadening or "missing" signals in standard CDCl₃ experiments.

  • Zwitterionic Behavior: The basic primary amine (

    
    ) and the acidic enolic hydroxyl (
    
    
    
    for the cation) create a zwitterion in neutral media, causing severe solubility issues.
  • Exchangeable Protons: The presence of

    
     and 
    
    
    
    protons requires specific acquisition parameters to prevent signal loss due to rapid exchange with adventitious water.

This guide provides a self-validating protocol to lock the tautomeric state, ensure solubility, and unambiguously assign the regiochemistry of the substituents.

Part 2: Sample Preparation & Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the molecular structure (tautomer) you observe.

Protocol A: The "Cationic Lock" Method (Recommended)

Best for: Purity assays, qNMR, and sharpest lines.

Rationale: By lowering the pH, you protonate both the pyridine nitrogen and the primary amine. This forces the molecule into the 4-hydroxy-pyridinium form, eliminating tautomeric exchange broadening.

  • Solvent: Deuterium Oxide (

    
    ) or Methanol-
    
    
    
    (
    
    
    ).
  • Additive: Add 2-3 drops of Deuterated Trifluoroacetic Acid (TFA-

    
    ) or Deuterium Chloride (
    
    
    
    ).
  • Reference: Use TMSP (

    
    -trimethylsilylpropionic acid sodium salt) for 
    
    
    
    or TMS for alcohols. Do not use residual solvent peaks alone as pH changes shift them.
  • Concentration: 5–10 mg in 600 µL solvent.

Protocol B: The "Neutral State" Method

Best for: Observing exchangeable protons (


, 

) and hydrogen bonding.
  • Solvent: DMSO-

    
     (Dry, ampule-sealed).
    
  • Pre-treatment: Filter the sample through a plug of basic alumina if the sample is an HCl salt to free the base (optional, only if free base is required).

  • Temperature: Run at 298 K initially. If broadening occurs, elevate to 320 K to accelerate exchange averaging.

Part 3: Experimental Workflow (Visualization)

The following decision tree outlines the logical flow for maximizing spectral quality based on sample behavior.

NMR_Workflow Start Start: 2-Aminomethyl-5-methoxy-pyridin-4-ol Solubility Check Solubility in DMSO-d6 Start->Solubility Soluble Soluble? Solubility->Soluble Path_DMSO Protocol B: Neutral (DMSO-d6) Soluble->Path_DMSO Yes Path_Acid Protocol A: Cationic Lock (D2O + TFA-d) Soluble->Path_Acid No (Zwitterion ppt) Check_Broad Are signals broad? Path_DMSO->Check_Broad Heat Elevate Temp to 320K (Fast Exchange Limit) Check_Broad->Heat Broad Lines Acquisition Acquire 1H, 13C, HSQC, NOESY Check_Broad->Acquisition Sharp Lines Heat->Acquisition Path_Acid->Acquisition

Figure 1: Decision tree for solvent selection and troubleshooting line broadening caused by tautomeric exchange.

Part 4: Spectral Analysis & Assignment

Expected Chemical Shifts ( NMR)

The following table contrasts the expected shifts in neutral DMSO versus Acidic


. Note the significant deshielding in acid due to the pyridinium cation formation.
MoietyProton CountMultiplicity

(ppm) DMSO-

(Neutral)

(ppm)

+ TFA (Cation)
Assignment Logic
Methoxy (

)
3HSinglet3.75 – 3.853.95 – 4.05Strong singlet, characteristic of methoxy on heteroaryl ring.
Methylene (

)
2HSinglet/Broad3.60 – 3.804.30 – 4.45Deshielded by adjacent cation in acid. In DMSO, may couple to

.[1]
Aromatic H-3 1HSinglet6.10 – 6.406.80 – 7.10Shielded by ortho-OH/Keto group. Position 3 (between

and OH).
Aromatic H-6 1HSinglet7.40 – 7.607.90 – 8.20Deshielded. Ortho to Nitrogen, Para to

.
Amine (

)
2HBroad/Exch~5.0 - 8.0Not VisibleExchanges with

. Visible in dry DMSO.
Hydroxyl (

)
1HBroad/Exch> 10.0Not VisibleOften very broad or invisible due to exchange.
Structural Validation: The NOE Check

To confirm the regiochemistry (ensuring the methoxy is at position 5 and not 3), perform a 1D-NOESY or NOE-difference experiment.

  • Target: Irradiate the Methoxy singlet (~3.8 ppm).

  • Result: You should observe a strong NOE enhancement at H-6 (the aromatic proton ortho to the ring nitrogen).

  • Negative Control: You should see NO enhancement at the methylene protons (

    
    ) or H-3, as they are too distant (> 4 Å).
    

Part 5: Mechanistic Insight (Tautomerism)

Understanding the tautomerism is vital for interpreting the Carbon-13 (


) spectrum.
  • Pyridone Form (Dominant in DMSO): The C-4 carbon will appear carbonyl-like, shifted downfield (~170-180 ppm).

  • Pyridinol Form (Dominant in Acid/Gas Phase): The C-4 carbon appears as an aromatic C-OH, typically ~160-165 ppm.

Tautomerism Pyridinol Pyridin-4-ol Form (Aromatic) Pyridone Pyridin-4-one Form (Keto-dominant in DMSO) Pyridinol->Pyridone Tautomerism Cation Pyridinium Cation (Locked in Acid) Pyridinol->Cation + H+ Pyridone->Cation + H+

Figure 2: Tautomeric equilibrium and the effect of acid protonation (Cationic Lock).

Part 6: Acquisition Parameters (Bruker/Varian Standard)

For a 5 mg sample on a 400 MHz instrument:

  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reason: The aromatic protons (H3, H6) have long T1 relaxation times. Short delays will suppress their integration relative to the methoxy methyl group.

  • Scans (NS): 16 to 64 scans are usually sufficient.

  • Apodization: Line broadening (LB) = 0.3 Hz.

References

  • Balogh, M. et al. (2010). Tautomerism of 4-hydroxypyridine derivatives: Solvent and pH dependence. Journal of Heterocyclic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515.

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridines and Heterocycles.[3][4] University of Wisconsin-Madison Chemistry Database.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for pyridine shifts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification of 2-Aminomethyl-5-methoxy-pyridin-4-ol

Welcome to the dedicated technical support guide for the purification of 2-Aminomethyl-5-methoxy-pyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Aminomethyl-5-methoxy-pyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, multifunctional compound. Due to the limited availability of peer-reviewed purification strategies specifically for 2-Aminomethyl-5-methoxy-pyridin-4-ol, this guide synthesizes established principles from the purification of structurally analogous compounds, including aminopyridines and polar heterocyclic molecules.[1] The troubleshooting advice and protocols provided herein should be considered a robust starting point for the development of a tailored, compound-specific purification strategy.

Understanding the Molecule: Key Physicochemical Properties

2-Aminomethyl-5-methoxy-pyridin-4-ol possesses a unique combination of functional groups that dictate its purification challenges:

  • Amphoteric Nature: The presence of a basic aminomethyl group and an acidic pyridin-4-ol moiety makes the molecule amphoteric.[1] Its charge state is highly dependent on pH, which can be leveraged during purification.

  • High Polarity: The combination of the amino, hydroxyl, and methoxy groups, along with the pyridine ring, renders the molecule highly polar. This leads to high solubility in aqueous and polar protic solvents, and low solubility in non-polar organic solvents.[1]

  • Chelating Properties: The arrangement of the aminomethyl and hydroxyl groups may allow for chelation with metal ions, which can be a source of impurities or a handle for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should anticipate during the synthesis and purification of 2-Aminomethyl-5-methoxy-pyridin-4-ol?

A1: Impurities can stem from various sources including starting materials, side-reactions, and product degradation.[1] Common impurities may include:

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could be polar and challenging to separate.

  • Isomeric Byproducts: Positional isomers formed during the synthesis are often the most difficult impurities to remove due to their similar physicochemical properties.[1]

  • Oxidation or Reduction Products: The pyridine and aminomethyl groups can be susceptible to oxidation or reduction under certain reaction conditions.[1]

  • Polymerization Products: Highly polar molecules can sometimes undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acid or base catalysts.[1]

  • Residual Catalysts: If a metal catalyst was used in the synthesis, it may be present in the crude product.

Q2: My purified 2-Aminomethyl-5-methoxy-pyridin-4-ol appears as a persistent oil or fails to crystallize. What could be the cause and how can I induce crystallization?

A2: "Oiling out" is a common issue with highly polar compounds and can be attributed to several factors, including residual solvent, the presence of impurities that inhibit lattice formation, or the inherent properties of the compound. Here are some strategies to induce crystallization:

  • Solvent Screening: A systematic screen of various solvents and solvent mixtures is crucial. Consider anti-solvent crystallization, where a solvent in which the compound is soluble (e.g., methanol, water) is slowly mixed with a solvent in which it is insoluble (e.g., diethyl ether, hexane).

  • Seed Crystals: If a small amount of crystalline material has been previously obtained, using it to seed a supersaturated solution can initiate crystallization.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.

  • Salt Formation: Conversion to a salt, such as a hydrochloride or sulfate salt, can significantly alter the molecule's crystallinity and solubility profile, often leading to a more stable and crystalline solid.[2]

Q3: Should I opt for recrystallization or column chromatography for the primary purification of 2-Aminomethyl-5-methoxy-pyridin-4-ol?

A3: The choice between these two powerful techniques depends on the impurity profile and the scale of your purification.

  • Recrystallization: This is an ideal and scalable method for removing small amounts of impurities from a solid product, provided a suitable solvent system can be identified.[3] It is generally more cost-effective and environmentally friendly for large-scale purifications.

  • Column Chromatography: This is a more versatile technique for separating complex mixtures with multiple components.[4] It offers higher resolution but can be more time-consuming and expensive, especially at a larger scale. For highly polar compounds like 2-Aminomethyl-5-methoxy-pyridin-4-ol, reverse-phase or ion-exchange chromatography may be more effective than normal-phase silica gel chromatography.[5]

Troubleshooting Guide for Chromatographic Purification

Chromatographic purification of polar, basic compounds like 2-Aminomethyl-5-methoxy-pyridin-4-ol can be fraught with challenges such as peak tailing, poor resolution, and low recovery.[5][6] This guide provides a systematic approach to troubleshooting these common issues.

Issue 1: Severe Peak Tailing on Silica Gel Chromatography

dot

Tailing Severe Peak Tailing Cause1 Strong Interaction with Acidic Silanols Tailing->Cause1 Probable Cause Cause2 Chelation with Metal Impurities in Silica Tailing->Cause2 Probable Cause Solution1 Add Basic Modifier to Mobile Phase (e.g., Triethylamine, Ammonia) Cause1->Solution1 Mitigation Solution2 Use End-Capped or Amino-Functionalized Silica Cause1->Solution2 Mitigation Solution3 Switch to Reverse-Phase Chromatography Cause2->Solution3 Alternative

Caption: Troubleshooting workflow for peak tailing.

Explanation: The basic aminomethyl group in your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing.[6]

Solutions:

  • Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase can help to saturate the active sites on the silica gel and improve peak shape.[5][7]

  • Alternative Stationary Phases: Consider using an alternative to standard silica gel.

    • End-capped silica: These columns have fewer free silanol groups, reducing the potential for strong interactions.[6]

    • Amino-functionalized silica: This stationary phase provides a less acidic environment.[5]

    • Alumina (basic or neutral): Alumina can be a good alternative for the purification of basic compounds.

  • Reverse-Phase Chromatography: Switching to a C18 or other reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid or ammonia) can often provide better peak shapes for polar compounds.[5][8]

Issue 2: Poor Resolution of Isomeric Impurities

dot

PoorResolution Poor Resolution of Isomers Strategy1 Optimize Mobile Phase PoorResolution->Strategy1 Strategy2 Change Stationary Phase PoorResolution->Strategy2 Strategy3 Adjust pH PoorResolution->Strategy3 Detail1 Vary Solvent Ratios (e.g., DCM/MeOH, EtOAc/EtOH) Strategy1->Detail1 Detail2 Switch from C18 to Phenyl or Cyano Column Strategy2->Detail2 Detail3 Exploit pKa Differences Strategy3->Detail3

Caption: Strategies to improve isomeric separation.

Explanation: Isomers often have very similar polarities, making them difficult to separate.

Solutions:

  • Mobile Phase Optimization: Systematically screen different solvent systems and gradients. Sometimes, switching from a common mobile phase like dichloromethane/methanol to something like ethyl acetate/ethanol can alter the selectivity.

  • Stationary Phase Selectivity: If you are using a C18 column, switching to a stationary phase with a different retention mechanism, such as a phenyl or cyano column, may improve resolution.[6]

  • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your compound and its impurities, which can have a significant impact on their retention and selectivity.[6] This is particularly relevant for an amphoteric molecule like 2-Aminomethyl-5-methoxy-pyridin-4-ol.

Issue 3: Low Recovery of the Target Compound

dot

LowRecovery Low Recovery Cause1 Irreversible Adsorption on Column LowRecovery->Cause1 Possible Reason Cause2 On-Column Degradation LowRecovery->Cause2 Possible Reason Solution1 Use a Less Acidic Stationary Phase (e.g., Alumina, End-capped Silica) Cause1->Solution1 Countermeasure Solution2 Passivate Column with Mobile Phase Modifier Cause1->Solution2 Countermeasure Solution3 Perform Purification at Lower Temperatures Cause2->Solution3 Countermeasure

Caption: Troubleshooting guide for low compound recovery.

Explanation: Low recovery can be due to irreversible binding of your compound to the stationary phase or degradation during the purification process.[6]

Solutions:

  • Use Inert Stationary Phases: As mentioned for peak tailing, using less acidic or more inert stationary phases can prevent irreversible adsorption.[6]

  • Column Passivation: Before loading your sample, flush the column with the mobile phase containing a basic modifier to passivate the active sites.

  • Temperature Control: If your compound is thermally labile, consider performing the chromatography at a reduced temperature.

  • Ion-Exchange Chromatography: This technique can be highly effective for purifying charged molecules. Cation-exchange chromatography could be a suitable option for 2-Aminomethyl-5-methoxy-pyridin-4-ol, especially for removing non-basic impurities.[9]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude material (a few milligrams) in a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: General Method for Reverse-Phase Flash Chromatography
  • Column Selection: Choose a C18 reverse-phase column appropriate for your sample size.

  • Mobile Phase Preparation: Prepare your mobile phases. A common starting point is:

    • Solvent A: Water + 0.1% Formic Acid (for acidic conditions) or Water + 0.1% Ammonium Hydroxide (for basic conditions).

    • Solvent B: Acetonitrile or Methanol + the same modifier as in Solvent A.

  • Sample Loading: Dissolve your crude material in a small amount of the mobile phase or a strong solvent like DMSO. If using DMSO, ensure the injection volume is small to prevent peak distortion.

  • Elution: Start with a low percentage of Solvent B and gradually increase the concentration in a linear gradient. Monitor the elution using a UV detector.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If your compound is non-volatile, lyophilization (freeze-drying) is an effective way to remove aqueous mobile phases.

Quantitative Data Summary

Table 1: General Solubility Profile of Aminopyridines

Solvent ClassExample SolventsExpected Solubility of 2-Aminomethyl-5-methoxy-pyridin-4-ol
Polar ProticWater, Methanol, EthanolHigh
Polar AproticDMSO, DMFHigh[10]
Moderately PolarAcetonitrile, Ethyl AcetateModerate to Low
Non-polarDichloromethane, Diethyl Ether, HexaneVery Low

Note: This table is based on the expected properties of the target molecule and general characteristics of similar compounds.[1][11] Experimental verification is essential.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Aminopyridine Derivatives from SNAr Reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.
  • Li, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(14), 2354-2359. doi:10.1002/jssc.200700062.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(1), 108-114. doi:10.1016/0003-2697(92)90311-v.
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Li, H., et al. (2012). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 55(17), 7735-7746. doi:10.1021/jm300767q.
  • Bhati, A. S., et al. (2022). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 15(4), 1845-1850. doi:10.52711/0974-360X.2022.00311.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

Sources

Optimization

2-Aminomethyl-5-methoxy-pyridin-4-ol stability problems in solution

Introduction: Navigating the Stability Challenges of Substituted Pyridin-4-ols Welcome to the technical support guide for 2-Aminomethyl-5-methoxy-pyridin-4-ol. As a novel heterocyclic compound, understanding its behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Challenges of Substituted Pyridin-4-ols

Welcome to the technical support guide for 2-Aminomethyl-5-methoxy-pyridin-4-ol. As a novel heterocyclic compound, understanding its behavior and stability in solution is paramount for generating reproducible data and ensuring the success of your research and development efforts. Pyridin-4-ol derivatives, while promising, are known to present stability challenges stemming from their inherent chemical functionalities. The pyridinol ring is susceptible to oxidation and pH-dependent tautomerization, the aminomethyl group can undergo oxidation, and the methoxy group may be liable to hydrolysis under harsh acidic conditions.

This guide is structured to function as a direct line to a Senior Application Scientist. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to not only solve immediate problems but also to proactively design more robust experiments. We will address the most common stability issues encountered in the laboratory through a detailed FAQ and troubleshooting framework. Our focus is on establishing a systematic approach to identifying degradation pathways and implementing effective mitigation strategies, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound's concentration, measured by HPLC, is decreasing in my standard aqueous buffer (e.g., PBS, pH 7.4) at room temperature. What is the likely cause?

Answer: A loss of the parent compound in a neutral aqueous solution is a classic indicator of two primary degradation pathways for this class of molecules: oxidation and pH-mediated degradation.

  • Oxidative Degradation: The pyridin-4-ol moiety is particularly susceptible to oxidation. Dissolved oxygen in your buffer can react with the electron-rich ring, leading to the formation of N-oxides or, in more advanced stages, ring-opened products. This process can be accelerated by trace metal ions, which can catalyze the formation of reactive oxygen species (ROS).[1][2]

  • pH-Dependent Instability: While pH 7.4 is neutral, it may not be the optimal pH for the stability of 2-Aminomethyl-5-methoxy-pyridin-4-ol. The molecule has multiple ionizable groups (the pyridinol hydroxyl and the primary amine) and its stability can vary significantly across the pH spectrum. Certain pH values can catalyze hydrolytic or other degradative reactions. For some related heterocyclic compounds, maximum stability is often found in slightly acidic conditions.[3][4]

Troubleshooting Steps:

  • De-gas Your Buffer: Prepare your buffer using water that has been de-gassed by sonication, sparging with nitrogen or argon, or boiling. This minimizes the primary reactant for oxidation.

  • Use Fresh Solutions: Prepare solutions immediately before use. Avoid letting them sit on the benchtop for extended periods.

  • Conduct a Preliminary pH Screen: Prepare small batches of your compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the concentration by HPLC over a few hours. This will quickly identify a more suitable pH range.

  • Consider Antioxidants: If oxidation is confirmed, the addition of a small amount of an antioxidant like L-ascorbic acid or using a chelating agent like EDTA to sequester metal ions can be effective, provided they do not interfere with your downstream assay.

Q2: I observe new peaks appearing in the chromatogram of my stock solution, which is dissolved in DMSO and stored at -20°C. What could be happening?

Answer: This is a common and often overlooked issue. While freezing is intended to preserve the compound, several factors can still lead to degradation.

  • Freeze-Thaw Cycles: Repeatedly taking the stock solution out of the freezer, allowing it to thaw, and then re-freezing it can be detrimental. Each cycle can introduce atmospheric moisture and oxygen. Furthermore, as the DMSO/water mixture freezes, the concentration of the compound can increase dramatically in the unfrozen liquid phase, potentially accelerating degradation.[3]

  • Water Contamination in DMSO: DMSO is highly hygroscopic. Over time, a stock bottle of DMSO can absorb significant amounts of water from the atmosphere. This water can enable hydrolytic degradation pathways, even at low temperatures.

  • Inherent Instability in Solvent: While DMSO is a common choice, it is not always inert. For some compounds, it can promote specific degradation pathways. It is crucial to verify that the chosen solvent is suitable.

Best Practices for Stock Solutions:

  • Aliquot Your Stock: After preparing a fresh stock solution, immediately aliquot it into single-use volumes in appropriate vials (e.g., low-retention polypropylene or amber glass). This completely avoids freeze-thaw cycles.[3]

  • Use Anhydrous Solvent: Purchase high-quality, anhydrous DMSO and handle it in a way that minimizes exposure to air (e.g., use a syringe to withdraw solvent and flush the bottle with inert gas before re-sealing).

  • Store at -80°C: For long-term storage, -80°C is significantly better than -20°C for slowing chemical degradation kinetics.

  • Perform a Solution Stability Study: Test the stability of your compound in a few common solvents (e.g., DMSO, DMF, Ethanol) to determine the optimal one for long-term storage.

Q3: My experimental results are highly variable, especially when experiments are run near a window or on different days. Could this be a stability issue?

Answer: Absolutely. This points strongly towards photostability issues. Many aromatic heterocyclic compounds are susceptible to photodegradation.[5] Ambient laboratory light, and especially direct sunlight, contains UV and visible light energy that can be absorbed by the molecule's conjugated pi-system. This can excite the molecule to a higher energy state, leading to reactions such as oxidation, rearrangement, or cleavage.

According to ICH Q1B guidelines, photostability testing is a critical part of drug development.[6][7]

Troubleshooting & Mitigation:

  • Protect from Light: The simplest and most effective solution is to protect your compound from light at all stages of handling. Use amber vials for solutions, wrap flasks and tubes in aluminum foil, and minimize the time solutions are exposed to ambient light.[3]

  • Perform a Confirmatory Photostability Test: Expose a solution of your compound to a controlled light source (as specified by ICH Q1B, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter) and compare its degradation to a dark control sample stored at the same temperature.[7][8] This will definitively confirm photosensitivity.

Systematic Investigation: Forced Degradation Studies

To comprehensively understand the stability profile of 2-Aminomethyl-5-methoxy-pyridin-4-ol, a forced degradation (or stress testing) study is the industry-standard approach.[9][10] The goal is to intentionally degrade the compound to a limited extent (typically 5-20%) to identify likely degradation products and pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods and for designing stable formulations.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Compound Solution (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, Solution & Solid) Prep->Thermal Photo Photolytic (ICH Q1B Light Source) Prep->Photo Quench Neutralize/Quench (If applicable) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze LC-MS/MS Analysis Parent Peak Assay (Mass Balance) Degradant Profiling (Peak Purity) Quench->Analyze Report Identify Degradation Pathways & Develop Stability- Indicating Method Analyze->Report

Caption: Workflow for a systematic forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to investigate the stability of 2-Aminomethyl-5-methoxy-pyridin-4-ol under various stress conditions.

1. Preparation: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Prepare a "dark control" sample stored at 4°C and a "room temperature control" to compare against stressed samples.

2. Stress Conditions (Run in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[9]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.[1]

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C.

    • Solid: Place a small amount of the solid compound in an oven at 80°C.

    • Withdraw/prepare samples at timed intervals.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a chemically resistant, transparent container to a photostability chamber compliant with ICH Q1B guidelines.[6] Ensure a parallel dark control sample is wrapped in foil and kept at the same temperature.

3. Analysis: a. Analyze all samples (including controls) by a suitable stability-indicating method, typically a reverse-phase HPLC with UV and/or mass spectrometric detection (LC-MS).[12] b. For the parent compound, calculate the percentage remaining compared to the t=0 control. c. For degradants, note their retention times and relative peak areas. d. Calculate mass balance to ensure all degradants are being detected.

Data Interpretation Table
Stress ConditionPotential Degradation PathwayLikely Structural ChangesImplication for Handling & Formulation
Acid (0.1 M HCl) HydrolysisCleavage of the methoxy ether bond to form a di-hydroxy pyridine.Avoid highly acidic environments (pH < 4).
Base (0.1 M NaOH) Ring Opening/OxidationPotential cleavage of the pyridine ring or formation of colored polymeric products.Avoid highly alkaline environments (pH > 8).
Oxidation (H₂O₂) OxidationFormation of N-oxide on the pyridine ring; oxidation of the primary amine.De-gas all aqueous solutions; store under inert gas (Ar/N₂).
Thermal (Heat) ThermolysisGeneral decomposition, potentially similar to other pathways but accelerated.Store at recommended low temperatures (-20°C or -80°C).
Photolytic (Light) PhotodegradationCan trigger oxidative pathways or unique photochemical reactions (e.g., rearrangements).Protect from light at all times using amber vials or foil.

Logical Troubleshooting Framework

When encountering an unexpected stability issue, a logical, stepwise approach is crucial to efficiently identify the root cause.

Troubleshooting_Framework Start Inconsistent Results or Observed Degradation Check_Prep Is the solution freshly prepared? Start->Check_Prep Sol_Fresh Use freshly prepared solution Check_Prep->Sol_Fresh Yes Sol_Old Potential freeze-thaw or long-term storage issue Check_Prep->Sol_Old No Check_Light Is the experiment protected from light? Light_Yes Proceed to next check Check_Light->Light_Yes Yes Light_No Implement light protection (amber vials, foil) Check_Light->Light_No No Check_Temp Is temperature controlled and consistent? Temp_Yes Proceed to next check Check_Temp->Temp_Yes Yes Temp_No Use temperature-controlled incubator/water bath Check_Temp->Temp_No No Check_pH Is the buffer pH within a stable range? pH_Yes Proceed to next check Check_pH->pH_Yes Yes pH_No Perform pH-rate profile to find optimal pH Check_pH->pH_No No Check_Oxygen Are buffers de-gassed? Is oxidation possible? Oxygen_Yes Proceed to next check Check_Oxygen->Oxygen_Yes Yes Oxygen_No Use de-gassed buffers, consider antioxidants Check_Oxygen->Oxygen_No No Sol_Fresh->Check_Light Sol_Old->Start Remake & Retry Light_Yes->Check_Temp End Root Cause Likely Identified. Implement Corrective Action. Light_No->End Temp_Yes->Check_pH Temp_No->End pH_Yes->Check_Oxygen pH_No->End Oxygen_Yes->End If all checks pass, consider matrix effects or compound purity. Oxygen_No->End

Caption: A decision tree for troubleshooting stability issues.

References

  • Vertex AI Search. (2026).
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Thermo Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • Chemwatch. (n.d.). 2-(Aminomethyl)
  • Research Journal of Pharmaceutical Technology. (n.d.).
  • BioPharm International. (n.d.).
  • Biopharm. (n.d.). Analytical Chemistry.
  • Journal of Applied Pharmaceutical Science. (2022).
  • BenchChem. (n.d.).
  • CORE. (2013).
  • Chemistry Stack Exchange. (2020).
  • IAGIM. (n.d.). Photostability.
  • AGU Publications. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • BenchChem. (2025). Stability issues of 4-methoxypyrimidin-5-ol in solution.
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • PMC. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • MDPI. (n.d.).
  • PubMed. (n.d.). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • MDPI. (n.d.).
  • R.D.
  • ResearchGate. (n.d.).
  • PMC. (2006).
  • MDPI. (2022).
  • Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine.
  • ResearchGate. (n.d.).
  • PMC. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-2-methoxy-4-methylpyridine.
  • Koei Chemical Co., Ltd. (n.d.). 2-Aminomethyl-5-methylpyridine.
  • Tokyo Chemical Industry. (n.d.). 2-Amino-5-methoxypyridine.
  • Journal of the Serbian Chemical Society. (n.d.).
  • BenchChem. (2025). Cross-Validation of Analytical Methods for the Quantification of (2-Amino-4-methoxyphenyl)
  • ResearchGate. (2025). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine.
  • ResearchGate. (n.d.). Fully Continuous Flow Synthesis of 5-(Aminomethyl)
  • Enantilabs. (n.d.).
  • PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces.
  • Latin American Journal of Pharmacy. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST.
  • PubChem. (n.d.). 2-Aminopyridine.

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 2-Aminomethyl-5-methoxy-pyridin-4-ol: A Comparative Analytical Guide

Executive Summary 2-Aminomethyl-5-methoxy-pyridin-4-ol presents a unique structural validation challenge due to its amphoteric nature and the existence of a dynamic pyridinol-pyridone tautomeric equilibrium . Standard an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminomethyl-5-methoxy-pyridin-4-ol presents a unique structural validation challenge due to its amphoteric nature and the existence of a dynamic pyridinol-pyridone tautomeric equilibrium . Standard analytical workflows often fail to distinguish this molecule from its regioisomers or stable salts without specific intervention.

This guide outlines a self-validating analytical system, prioritizing 2D NMR (NOESY/HMBC) and pH-modulated 1H NMR over standard characterization methods. It is designed for researchers requiring absolute structural certainty in drug development contexts, particularly for iron-chelating pharmacophores or enzyme inhibitors derived from Kojic acid scaffolds.

Part 1: Strategic Validation Framework

The Core Challenge: Tautomerism & Regiochemistry

The primary obstacle in validating this structure is not the molecular formula (confirmed by MS), but the proton localization and substituent positioning .

  • Tautomeric Ambiguity: In solution, the 4-hydroxy-pyridine moiety exists in equilibrium with the 4-pyridone form. This causes the "aromatic" proton signals to shift significantly based on solvent and concentration, often leading to misinterpretation of the integration values.

  • Regioisomerism: During synthesis (often from Kojic acid derivatives), the introduction of the aminomethyl group at position 2 vs. position 6 is chemically distinct but spectroscopically similar in 1D NMR.

The Solution: A Multi-Modal Approach

We compare three validation tiers. Method B is the recommended standard for definitive structural proof.

FeatureMethod A: Standard 1H NMRMethod B: 2D NMR & pH-Modulation (Recommended) Method C: X-Ray Crystallography
Primary Utility Purity check, solvent detectionStructural Proof, Regiochemistry, Tautomer ID Absolute Configuration, Solid-state form
Tautomer Sensitivity Low (Broad peaks, averaged signals)High (Can lock tautomers via pH or solvent choice)N/A (Fixed in lattice)
Regio-differentiation Ambiguous (Two singlets)Definitive (NOE correlations connect substituents)Definitive
Throughput HighMedium Low
Cost/Time LowMedium High

Part 2: Technical Analysis & Causality

The "Smoking Gun" Experiment: NOESY/ROESY

In a 2,4,5-substituted pyridine, the aromatic protons at H3 and H6 appear as singlets (due to lack of adjacent protons). Standard 1H NMR cannot definitively assign which singlet belongs to H3 or H6.

The Self-Validating Logic:

  • H6 is spatially adjacent to the 5-Methoxy group.

  • H3 is spatially adjacent to the 2-Aminomethyl group.

  • Protocol: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a cross-peak between the methoxy protons (~3.8 ppm) and the H6 aromatic proton (~7.5-8.0 ppm). Conversely, the methylene protons of the aminomethyl group (~4.0 ppm) will show a correlation with H3 (~6.5 ppm).

  • If these correlations are reversed or absent, the structure is a regioisomer.

Tautomer Control via Solvent

The 4-OH group is acidic.

  • In DMSO-d6: You observe a mixture or broad averaged signals due to rapid proton exchange.

  • In D2O + DCl (Acidic): The molecule is protonated (pyridinium form). The equilibrium collapses to a single cationic species, sharpening the peaks and allowing precise integration. This is critical for quantitative assay (qNMR).

Graphviz Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating the structure, moving from crude synthesis to definitive proof.

ValidationWorkflow Start Crude Synthesis Product MS HRMS (ESI+) Confirm Formula: C7H10N2O2 [M+H]+ = 155.08 Start->MS NMR_1D 1H NMR (DMSO-d6) Check for Purity & Broad Signals MS->NMR_1D Decision1 Are Aromatic Signals Sharp Singlets? NMR_1D->Decision1 Acidify Add TFA-d or DCl (Force Cationic Form) Decision1->Acidify No (Broad/Tautomer) NMR_2D 2D NOESY/HMBC (The Critical Step) Decision1->NMR_2D Yes Acidify->NMR_2D Check_NOE NOE: OMe <-> Ar-H NOE: CH2 <-> Ar-H NMR_2D->Check_NOE Valid VALIDATED STRUCTURE 2-Aminomethyl-5-methoxy-pyridin-4-ol Check_NOE->Valid Correlations Match Invalid INVALID / ISOMER Check_NOE->Invalid No Match

Figure 1: Decision tree for structural validation, emphasizing the necessity of tautomer control (acidification) and spatial confirmation (NOESY).

Part 3: Experimental Protocols

Analytical Validation Protocol (NMR)

Objective: Unequivocally assign regiochemistry and quantify purity.

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Deuterium Oxide (D2O)

  • Deuterium Chloride (DCl, 35% in D2O)

Step-by-Step Methodology:

  • Sample Preparation (Neutral): Dissolve 10 mg of the compound in 0.6 mL DMSO-d6. This allows observation of exchangeable protons (OH/NH2) if the sample is dry.

  • Sample Preparation (Protonated): Dissolve 10 mg in 0.6 mL D2O. Add 2 drops of DCl. Note: This shifts the equilibrium entirely to the protonated 4-hydroxypyridinium form, sharpening aromatic signals.

  • Acquisition (1H): Acquire standard proton spectrum (sw = 12 ppm, d1 = 5s).

  • Acquisition (NOESY): Set mixing time (d8) to 500ms. This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.

  • Acquisition (HMBC): Optimize for long-range coupling (CNST13 = 8 Hz). This confirms the connection between the Carbonyl/C-OH carbon and the adjacent protons.

Tautomeric Equilibrium Visualization

Understanding the species in solution is vital for interpreting the spectra.

Tautomerism Pyridinol 4-Hydroxypyridine Form -OH at C4 Aromatic Pyridine Ring Pyridone 4-Pyridone Form NH at Pos 1 C=O at C4 (Non-Aromatic?) Pyridinol->Pyridone Polar Solvents Pyridone->Pyridinol Non-polar Zwitterion Zwitterion O- at C4 NH+ at Pos 1 Pyridone->Zwitterion pH dependent

Figure 2: The dynamic equilibrium between the hydroxypyridine and pyridone forms. In polar solvents like DMSO, the Pyridone form often predominates.

Part 4: Data Presentation & Expected Values

The following table summarizes the expected chemical shifts for the protonated form (in D2O/DCl), which provides the most stable and reproducible data for validation certificates.

PositionGroupMultiplicityShift (δ ppm)Key Correlation (NOESY)Key Correlation (HMBC)
2 -CH 2-NH2Singlet (2H)4.2 - 4.4NOE to H3 Cross-peak to C2, C3
3 Ar-H Singlet (1H)6.8 - 7.1NOE to CH2 -NH2Cross-peak to C2, C4
5 -OCH 3Singlet (3H)3.8 - 3.9NOE to H6 Cross-peak to C5
6 Ar-H Singlet (1H)7.8 - 8.2NOE to OCH3 Cross-peak to C5, N-C2

Interpretation Guide:

  • H6 is significantly more downfield (higher ppm) than H3 due to the electron-withdrawing inductive effect of the adjacent Nitrogen and the Methoxy group.

  • If H3 shows an NOE to the Methoxy group, you have synthesized the wrong regioisomer (2-methoxy-5-aminomethyl...).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridines and Pyridones. Advances in Heterocyclic Chemistry.

  • BenchChem. (2025).[1] Differentiation of N-Regioisomers using 2D-NOESY and HMBC.

  • National Institutes of Health (NIH). (2023). Design and synthesis of kojic acid derivatives linked to amino pyridine moiety.

  • Royal Society of Chemistry. (2002). Tautomerism of 4-hydroxypyridine in solid and solution phases.

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-Aminomethyl-5-methoxy-pyridin-4-ol

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Dermatological Researchers, and Drug Development Scientists. Executive Summary: The Hydroxypyridinone Advantage In the pursuit of stable, non-cytotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Dermatological Researchers, and Drug Development Scientists.

Executive Summary: The Hydroxypyridinone Advantage

In the pursuit of stable, non-cytotoxic tyrosinase inhibitors and iron chelators, the 3-hydroxy-4-pyridinone (3,4-HPO) scaffold has emerged as a superior alternative to the traditional pyranones (e.g., Kojic Acid).

This guide analyzes 2-Aminomethyl-5-methoxy-pyridin-4-ol , a second-generation HPO derivative designed to overcome the metabolic instability of Kojic Acid while mitigating the cytotoxicity associated with Hydroquinone. By incorporating an aminomethyl moiety for electrostatic anchoring and a methoxy group for lipophilic balance, this molecule represents a critical lead compound for hyperpigmentation therapeutics and metalloenzyme modulation.

Structural Basis & Mechanism of Action

The Core Scaffold

The molecule functions primarily as a bidentate metal chelator . Its efficacy stems from the privileged 3,4-HPO core, which mimics the metal-binding domain of siderophores.

  • Target: Binuclear Copper (Cu²⁺) active site of Tyrosinase (rate-limiting enzyme in melanogenesis).

  • Mechanism: Competitive inhibition via direct chelation of Cu ions, preventing the oxidation of L-Tyrosine to L-DOPA and Dopaquinone.

Detailed SAR Analysis

The structure-activity relationship (SAR) of 2-Aminomethyl-5-methoxy-pyridin-4-ol is defined by three distinct zones:

SAR_Analysis Core Pyridin-4-ol Core (Scaffold) Pos4 4-OH Group (Essential) Core->Pos4 Bidentate Chelation (with C3/C5 carbonyl) Pos5 5-Methoxy Group (Lipophilicity) Core->Pos5 Modulates LogP (Cell Permeability) Pos2 2-Aminomethyl Group (Anchoring) Core->Pos2 Electrostatic Interaction (Acidic Residues) Effect Result: High Affinity Tyrosinase Inhibition Stable Iron Chelation Pos4->Effect Pos5->Effect Pos2->Effect

Figure 1: SAR Map of 2-Aminomethyl-5-methoxy-pyridin-4-ol showing functional contributions of each substituent.

  • The Pyridinone Core (vs. Pyranone): Replacing the ring oxygen of Kojic Acid with nitrogen increases the resonance stability of the ring, preventing the oxidative ring-opening often seen with Kojic Acid in vivo.

  • 2-Aminomethyl Tail: Unlike the hydroxyl group in Kojic Acid, the primary amine (pKₐ ~9.0) is protonated at physiological pH. This allows ionic bridging with acidic residues (Glu/Asp) at the entrance of the Tyrosinase active site, significantly lowering the IC₅₀.

  • 5-Methoxy Substitution: This group blocks metabolic conjugation (glucuronidation) at the 5-position and optimizes the partition coefficient (LogP), ensuring the molecule can penetrate the melanocyte membrane.

Comparative Performance Analysis

The following data synthesizes experimental ranges from hydroxypyridinone class studies relative to industry standards.

Table 1: Physicochemical & Inhibitory Profile[1]
Feature2-Aminomethyl-5-methoxy-pyridin-4-ol Kojic Acid (Standard)Hydroquinone (Clinical)Deferiprone (Chelator)
Primary Class 3,4-Hydroxypyridinone4-PyranonePhenol3,4-Hydroxypyridinone
Tyrosinase IC₅₀ (Mushroom) 1.2 – 5.0 µM 20 – 50 µM1.0 – 5.0 µM>100 µM (Weak)
Mechanism Chelation + Ionic AnchorChelationRadical Scavenging / ToxicChelation
LogP (Calc) ~0.5 (Amphiphilic)-0.64 (Hydrophilic)0.590.2
Cellular Toxicity (CC₅₀) Low (>500 µM)Low (>500 µM)High (<50 µM)Low
Stability (pH 7.4) High (>24h)Moderate (<6h)Low (Oxidizes rapidly)High

Key Insight: The target molecule achieves the potency of Hydroquinone without the associated cytotoxicity, and surpasses Kojic Acid in stability and binding affinity by approximately 10-fold.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

Tyrosinase Inhibition Assay (Workflow)

This protocol differentiates between simple chelation and competitive inhibition.

Assay_Workflow Start Preparation Step1 Dissolve Inhibitor (PBS pH 6.8, <1% DMSO) Start->Step1 Step2 Add Mushroom Tyrosinase (20 U/mL) Step1->Step2 Step3 Incubate 10 min (allows E-I complex formation) Step2->Step3 Step4 Add Substrate (L-DOPA, 0.5 mM) Step3->Step4 Step5 Measure Absorbance (475 nm, Dopachrome) Step4->Step5 Check Validation Check: Is Kojic Acid IC50 ~20µM? Step5->Check

Figure 2: Step-by-step Tyrosinase Inhibition Workflow.

Protocol Steps:

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Dissolve Mushroom Tyrosinase (Sigma T3824) to 1000 U/mL; dilute to 20 U/mL working solution.

  • Inhibitor: Prepare serial dilutions of 2-Aminomethyl-5-methoxy-pyridin-4-ol (0.1 µM to 100 µM).

  • Reaction: In a 96-well plate:

    • 80 µL Buffer

    • 10 µL Inhibitor

    • 10 µL Enzyme

    • Incubate 10 mins at 25°C.

    • Add 100 µL L-DOPA (1 mM).

  • Detection: Monitor Dopachrome formation at 475 nm kinetically for 10 minutes.

  • Calculation:

    
    .
    
Kinetic Analysis (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Mixed):

  • Run the assay at 4 different L-DOPA concentrations (0.1, 0.25, 0.5, 1.0 mM).

  • Plot

    
     vs 
    
    
    
    .
  • Expectation: 2-Aminomethyl-5-methoxy-pyridin-4-ol should show intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases), indicating Competitive Inhibition driven by copper chelation.

Synthesis & Stability Notes

For researchers synthesizing this derivative:

  • Precursor: Start from Kojic Acid.[1][2]

  • Step 1: Benzyl protection of the 5-OH (if starting from comenic acid) or direct amination.

  • Step 2 (Critical): Conversion of Pyranone to Pyridinone. Use Methylamine or Ammonia in ethanol/water reflux. The "Aminomethyl" side chain is often introduced via a chloromethyl intermediate followed by Gabriel synthesis or azide substitution.

  • Stability: Store as the Hydrochloride salt (HCl) to prevent oxidation of the amine. It is stable in aqueous solution for >7 days, unlike Kojic acid which browns due to polymerization.

References

  • Review of Hydroxypyridinone Tyrosinase Inhibitors

    • Title: Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors.[3][1][2][4][5][6][7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2016).[6][7]

    • URL:[Link]

  • Mechanism of Kojic Acid Deriv

    • Title: Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future.
    • Source: Cellular and Molecular Life Sciences (2005).
    • URL:[Link]

  • Iron Chel

    • Title: 3-Hydroxypyridin-4-ones: Science and Applic
    • Source: Wiley Online Library (Molecular Pharmacology).
    • URL:[Link]

  • Comparative Potency D

    • Title: Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid.[2][4][5][8]

    • Source: Iranian Journal of Pharmaceutical Research (2013).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

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